molecular formula C20H20N2O2 B3001072 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 900019-67-2

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B3001072
CAS No.: 900019-67-2
M. Wt: 320.392
InChI Key: BMBWTCBOJUSNPD-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The imidazo[1,2-a]pyridine carboxylic acid framework, including 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, can be synthesized through various methods. Du Hui-r (2014) outlined a process involving alkylation, cyclization, chlorination, and Suzuki cross-coupling/hydrolysis to produce cyclopropane derivatives of this compound (Du Hui-r, 2014). Another significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid was developed using continuous flow synthesis, offering advantages over traditional in-flask methods (A. Herath, R. Dahl, N. Cosford, 2010).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, including derivatives like this compound, is recognized for its broad range of applications in medicinal chemistry. It has been used in the synthesis of compounds with anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities, among others. This scaffold is also present in various marketed preparations, demonstrating its significance in drug discovery (A. Deep, R. Bhatia, R. Kaur, et al., 2016).

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine, including the 2-carboxylic acid variants, have been evaluated for their antimicrobial activity. For instance, imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives were synthesized and examined for antimicrobial properties, showcasing the potential of this chemical structure in developing new antimicrobial agents (G. Turan-Zitouni, Y. Blache, K. Güven, 2001).

Catalytic Activity

The imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities as well. For example, various imidazolo[1,2-a]pyridine compounds were synthesized and examined for their effectiveness as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility of this chemical structure in catalytic applications (R. Saddik, M. Khoutoul, N. Benchat, et al., 2012).

Safety and Hazards

The compound “2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

Future Directions

Imidazopyridines, including “2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid”, have shown significant anti-inflammatory activity . They have a wide range of applications in medicinal chemistry and material science . Therefore, future research may focus on exploring these applications further and developing new synthesis strategies for these compounds .

Properties

IUPAC Name

2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWTCBOJUSNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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